molecular formula C24H16ClF3N4O6 B2390552 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid CAS No. 321522-00-3

5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B2390552
CAS No.: 321522-00-3
M. Wt: 548.86
InChI Key: LTHAYVRJWBEWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a complex heterocyclic scaffold with a fused octahydropyrrolo[3,4-c]pyrrole core, substituted by a 3-chloro-5-(trifluoromethyl)pyridinyl group, a 1,3-dioxoindenylidene moiety, and a carboxylic acid functional group. The trifluoromethyl and chloro substituents are common in pharmaceuticals due to their ability to enhance metabolic stability and binding affinity . The pyrrolo-pyrrole core provides conformational rigidity, which may influence target selectivity.

Properties

IUPAC Name

5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-(1-hydroxy-3-oxoinden-2-yl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF3N4O6/c25-12-7-9(24(26,27)28)8-30-20(12)29-5-6-32-21(35)13-14(22(32)36)17(23(37)38)31-16(13)15-18(33)10-3-1-2-4-11(10)19(15)34/h1-4,7-8,13-14,17,33H,5-6H2,(H,29,30)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPQYEJHEOPSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C3=NC(C4C3C(=O)N(C4=O)CCNC5=C(C=C(C=N5)C(F)(F)F)Cl)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF3N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic molecule with potential biological activity. This article aims to summarize its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound contains several notable structural features:

  • A pyridinyl group with a trifluoromethyl substituent, known for enhancing lipophilicity and metabolic stability.
  • An indene dione moiety , which may contribute to its biological activity.
  • A pyrrolo[3,4-c]pyrrole backbone , a structure often associated with pharmacological properties.

Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Structure-Activity Relationship (SAR) analyses suggest that the presence of halogen substituents (like chlorine) can enhance cytotoxicity against various cancer cell lines. The trifluoromethyl group may also play a role in increasing the compound's potency against tumor cells .

The exact mechanism of action for this specific compound remains largely uncharacterized. However, compounds with similar frameworks often:

  • Inhibit key enzymes involved in cancer cell proliferation.
  • Induce apoptosis in malignant cells through mitochondrial pathways.

Pharmacokinetics

The pharmacokinetic profile of the compound is influenced by its chemical structure:

  • The trifluoromethyl group is known to enhance metabolic stability and bioavailability .
  • Potential interactions with cytochrome P450 enzymes may affect its metabolism.

Case Studies

  • Antitumor Activity : In vitro studies have demonstrated that related compounds significantly inhibit cancer cell growth. For example, a study showed that pyridinyl derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
  • Enzyme Inhibition : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. This suggests that the compound may also target similar pathways .

Data Tables

Property Value
Molecular FormulaC20H19ClF3N4O4
Molecular Weight471.83 g/mol
LogP3.45
SolubilitySoluble in DMSO and DMF

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with analogs containing the 3-chloro-5-(trifluoromethyl)pyridinyl group or related heterocyclic cores:

Compound Name Molecular Formula Molecular Weight H-Bond Donors H-Bond Acceptors XLogP References
Target Compound Not Reported Not Reported 1 (COOH) 8–10 (estimated) ~2.5*
1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile C₁₄H₁₁ClF₃N₅O₂ 373.72 1 8 1.8
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one C₁₈H₁₁ClF₆N₄O 448.75 0 6 4.2*
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine C₁₀H₆ClF₃N₅ 290.63 2 (NH₂) 5 2.1*
3-Amino-3-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazinyl]-2-propenenitrile C₁₀H₈ClF₃N₆ 304.65 3 (NH₂, NH) 6 1.5*

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations:

  • Hydrogen Bonding: The target compound’s carboxylic acid group increases H-bond donors compared to pyrimidine derivatives (e.g., compound from ). This may enhance solubility but reduce membrane permeability.
  • Lipophilicity (XLogP): The trifluoromethyl group elevates lipophilicity across all analogs, favoring blood-brain barrier penetration or intracellular target engagement.

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